7-oxoprostaglandin I2

Description

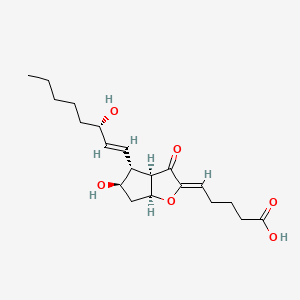

Structure

2D Structure

3D Structure

Properties

CAS No. |

79821-50-4 |

|---|---|

Molecular Formula |

C20H30O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid |

InChI |

InChI=1S/C20H30O6/c1-2-3-4-7-13(21)10-11-14-15(22)12-17-19(14)20(25)16(26-17)8-5-6-9-18(23)24/h8,10-11,13-15,17,19,21-22H,2-7,9,12H2,1H3,(H,23,24)/b11-10+,16-8-/t13-,14-,15+,17-,19+/m0/s1 |

InChI Key |

ZHIHHYNLWRXTTN-GJUFTPBXSA-N |

SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(=O)/C(=C/CCCC(=O)O)/O2)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC2C1C(=O)C(=CCCCC(=O)O)O2)O)O |

Synonyms |

7-ketoprostaglandin I(2) 7-oxo-PGI2-Na 7-oxoprostacyclin 7-oxoprostaglandin I2 7-oxoprostaglandin I2, monosodium salt, (5Z,9alpha,11alpha,13E,15S)-isome |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 7 Oxoprostaglandin I2

Precursors and Enzymatic Derivation of 7-Oxoprostaglandin I2

The formation of this compound is intrinsically linked to the metabolic cascade of arachidonic acid, a key polyunsaturated fatty acid stored in the phospholipid membranes of cells. nih.gov This pathway gives rise to a class of lipid mediators known as prostanoids, which includes the direct precursor to this compound.

Role of Prostacyclin (PGI2) in this compound Formation

This compound (7-oxo-PGI2) is a chemically stable derivative of prostacyclin (PGI2). nih.govnih.gov PGI2 is a potent, but highly unstable, endogenous prostanoid with significant vasodilatory and anti-platelet aggregation properties. acs.orgnih.gov Its instability is a major limitation in both research and therapeutic contexts. The chemical structure of 7-oxo-PGI2 is modified from that of PGI2, specifically through the conversion of the C-7 methylene (B1212753) group into an oxo (ketone) group. google.com This structural change confers significantly greater stability to the molecule, particularly against spontaneous hydrolysis, by altering the electronic properties of the sensitive enol ether group inherent to PGI2. acs.orggoogle.com

While primarily known and utilized as a synthetic, stable analogue of PGI2, its formation highlights the foundational role of prostacyclin as its parent compound. google.comnih.gov The generation of 7-oxo-PGI2, whether synthetically or theoretically in biological systems, is fundamentally a process of oxidation at the C-7 position of the PGI2 molecule.

Involvement of Cyclooxygenase (COX) Isoenzymes (COX-1, COX-2) in Prostanoid Synthesis Preceding this compound

The biosynthesis of all prostanoids, including the PGI2 precursor, begins with the enzymatic action of cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS). wikipedia.org This enzyme converts arachidonic acid into the unstable endoperoxide intermediate, prostaglandin (B15479496) H2 (PGH2). nih.govredalyc.org

There are two primary isoforms of this enzyme, COX-1 and COX-2, which play distinct roles in prostanoid production. nih.govfrontierspartnerships.org

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that mediate essential homeostatic or "housekeeping" functions. nih.govredalyc.org

COX-2 is typically expressed at low levels but is rapidly induced by inflammatory stimuli, growth factors, and cytokines, leading to a significant increase in prostanoid production at sites of inflammation. nih.govredalyc.orgwikipedia.org

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to PGH2. frontierspartnerships.org This PGH2 molecule then serves as a common substrate for various downstream isomerase and synthase enzymes that produce the different types of prostanoids. nih.gov Specifically, PGH2 is converted to PGI2 by the action of prostacyclin synthase (PGIS). nih.govresearchgate.net Therefore, the COX isoenzymes are indispensable for providing the foundational PGH2 molecule required for the synthesis of PGI2, the direct precursor to 7-oxo-PGI2.

| Feature | COX-1 (PTGS1) | COX-2 (PTGS2) |

|---|---|---|

| Expression Pattern | Constitutive; present in most tissues for physiological functions. nih.govredalyc.org | Inducible; expression is upregulated by inflammatory and mitogenic stimuli. nih.govredalyc.org |

| Primary Role | "Housekeeping" functions, maintaining basal levels of prostanoids for homeostasis. nih.gov | Mediates inflammatory responses, pain, and fever. nih.govwikipedia.org |

| Catalytic Reaction | Converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). wikipedia.orgredalyc.org | |

| Subsequent Product | PGH2 is the substrate for prostacyclin synthase (PGIS) to form PGI2. nih.govfrontierspartnerships.org |

Specific Enzymes and Non-Enzymatic Pathways in this compound Generation

The conversion of PGI2 to 7-oxo-PGI2 is an oxidation reaction. While this transformation is a well-established synthetic strategy to enhance molecular stability, the specific endogenous pathways for this conversion are less clearly defined. google.com

Enzymatic Pathways: Currently, a specific enzyme dedicated to the conversion of PGI2 to 7-oxo-PGI2 has not been prominently identified in the literature. Prostanoid metabolism involves a host of dehydrogenases and oxidoreductases, but a "PGI2 7-oxidase" is not a recognized primary enzyme.

Non-Enzymatic Pathways: It is plausible that the generation of 7-oxo-PGI2 could occur non-enzymatically under conditions of oxidative stress. nih.gov Non-enzymatic reactions, driven by reactive oxygen species (ROS), can lead to the oxidation of various biological molecules, including lipids and fatty acids. nih.govmdpi.com The chemical modification of the C-7 methylene group to a carbonyl group is a two-electron oxidation, a process that could theoretically be mediated by potent biological oxidants generated during inflammation or cellular stress. However, this remains a theoretical pathway, as 7-oxo-PGI2 is overwhelmingly discussed as a stable synthetic compound.

Metabolic Fates and Further Biotransformation of this compound

Once formed or introduced into a biological system, 7-oxo-PGI2, despite its enhanced stability against hydrolysis, is subject to the same general metabolic pathways that inactivate other prostaglandins (B1171923). researchgate.net These pathways primarily involve enzymatic oxidation and chain-shortening to produce more water-soluble compounds that can be readily excreted.

Hydrolysis and Oxidation Pathways

The metabolic inactivation of prostaglandins is a rapid, multi-step process. researchgate.net

Oxidation of the 15-hydroxyl group: The initial and most critical step in the catabolism of most primary prostaglandins is the oxidation of the hydroxyl group at the C-15 position to a ketone. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yielding a 15-keto metabolite. researchgate.netbiorxiv.org This step typically results in a significant loss of biological activity.

Reduction of the C13-C14 double bond: The resulting 15-keto prostaglandin is then often a substrate for 15-oxo-prostaglandin Δ13-reductase, which reduces the double bond between C-13 and C-14. biorxiv.orgnih.govresearchgate.net This creates a 13,14-dihydro-15-keto metabolite.

β-Oxidation and ω-Oxidation: Following these initial modifications, the fatty acid side chains of the prostaglandin molecule are shortened. This occurs via β-oxidation from the carboxyl-terminal end (the alpha chain) and ω-oxidation (and subsequent β-oxidation) from the methyl-terminal end (the omega chain). researchgate.netbiorxiv.orgresearchgate.net These processes lead to the formation of dinor (two carbons shorter) and tetranor (four carbons shorter) metabolites, which are the primary forms excreted in urine. ebi.ac.uk

Applying this to 7-oxo-PGI2, its biotransformation would be expected to follow a similar cascade, beginning with oxidation by 15-PGDH.

| Metabolic Step | Key Enzyme(s) | Description |

|---|---|---|

| Initial Oxidation | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) researchgate.net | Oxidizes the C-15 hydroxyl group to a ketone, forming a 15-keto metabolite and largely inactivating the compound. biorxiv.org |

| Double Bond Reduction | 15-oxo-prostaglandin Δ13-reductase researchgate.net | Reduces the C13-C14 double bond of the 15-keto metabolite. biorxiv.org |

| Side-Chain Shortening | Fatty acid oxidation enzymes | β-oxidation and ω-oxidation pathways shorten the alpha and omega side chains, respectively. researchgate.netresearchgate.net |

Identification of Downstream Metabolites

The ultimate metabolic products of 7-oxo-PGI2 would be a series of chain-shortened, oxidized derivatives. While specific studies exhaustively detailing the unique metabolites of 7-oxo-PGI2 are not abundant, their structures can be predicted based on the known metabolism of its parent compound, PGI2.

The major urinary metabolite of the parent PGI2 is 2,3-dinor-6-keto-PGF1α. ebi.ac.uk This metabolite arises after the initial hydrolysis of PGI2 to 6-keto-PGF1α, followed by the standard enzymatic degradation cascade (oxidation at C-15, reduction at C-13, and β-oxidation).

By analogy, the metabolism of 7-oxo-PGI2 would proceed through:

Enzymes Modulating this compound Degradation

This compound (7-oxo-PGI2) is a synthetic and chemically stable analogue of the endogenous prostacyclin (PGI2). acs.orgnih.gov Its stability is a key feature, intentionally engineered to overcome the rapid degradation that limits the therapeutic utility of natural PGI2. The rapid disappearance of PGI2 from the body is attributed to two main factors: non-enzymatic hydrolysis of its enol ether unit and enzymatic metabolism common to most prostaglandins. acs.org

The chemical structure of 7-oxo-PGI2 was specifically designed to be resistant to these degradation pathways. The introduction of an electron-withdrawing oxo group at the 7th carbon position reduces the electron density of the enol ether double bond, thereby enhancing its stability against hydrolysis. acs.org In stability studies, the half-life of 7-oxo-PGI2 in an aqueous solution was approximately 96 hours, demonstrating its significant resistance to the spontaneous degradation that affects natural PGI2. acs.org

While the primary characteristic of 7-oxo-PGI2 is its resistance to degradation, its interactions within biological systems involve the modulation of certain enzyme activities rather than being a substrate for rapid enzymatic breakdown. Research has shown that 7-oxo-PGI2 can induce long-lasting cellular effects, suggesting it initiates downstream biological processes rather than being quickly metabolized. nih.govscispace.com

One significant finding is the compound's effect on phosphodiesterase (PDE) activity. Studies in cardiac tissue revealed that the administration of 7-oxo-PGI2 leads to a significant increase in the activity of cyclic nucleotide phosphodiesterase (PDE) isoforms I and IV. nih.gov These enzymes are responsible for the hydrolysis and degradation of cyclic AMP (cAMP), a critical second messenger in many cellular signaling pathways. The increased degradation of cAMP is thought to be a mechanism behind the delayed anti-adrenergic effects observed after 7-oxo-PGI2 administration. nih.gov This interaction demonstrates that 7-oxo-PGI2 modulates the activity of enzymes central to cellular signaling, rather than being a direct substrate for degradation by them.

The enzymatic metabolism common to natural prostaglandins involves oxidation at the 15-hydroxyl group and the reduction of the 13,14 double bond. acs.org While 7-oxo-PGI2 was designed to slow this enzymatic metabolism, detailed studies identifying the specific enzymes and metabolites involved in its eventual, slow biotransformation are not extensively covered in the available literature. Its long-lasting protective effects, observed up to 48 hours after administration, further underscore its stability and resistance to the typical, rapid enzymatic inactivation pathways that catabolize natural prostaglandins. nih.govscispace.comnih.gov

Molecular Mechanisms of 7 Oxoprostaglandin I2 Action

Prostanoid Receptor Interactions and Ligand Binding Kinetics

7-Oxoprostaglandin I2, a stable analog of prostacyclin (PGI2), exerts its biological effects primarily through interaction with prostanoid receptors, a class of G-protein coupled receptors (GPCRs). probes-drugs.orgnih.gov GPCRs are integral membrane proteins characterized by seven transmembrane helices that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.orgaimspress.com

Investigation of G-Protein Coupled Receptor (GPCR) Engagement

The binding of a ligand, such as this compound, to a GPCR induces a conformational change in the receptor. This change facilitates the interaction with an intracellular heterotrimeric G protein complex. wikipedia.org This interaction triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein, causing its dissociation from the βγ subunit and subsequent activation of downstream signaling cascades. wikipedia.orgnih.gov The engagement of this compound with its cognate GPCRs initiates a series of intracellular events that ultimately mediate its physiological effects.

Characterization of Specific Receptor Subtypes (e.g., IP receptor, EP receptor family, PPARs)

The primary receptor for prostacyclin and its analogs, including this compound, is the prostacyclin receptor, also known as the IP receptor. wikipedia.orgscbt.com The IP receptor is coupled to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase. nih.gov

Beyond the IP receptor, studies have indicated that prostacyclin analogs can interact with other prostanoid receptor subtypes, such as the EP receptor family. For instance, some stable PGI2 analogs exhibit modest agonism at EP3 receptors. guidetopharmacology.org The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each with distinct signaling properties. tocris.commedchemexpress.com For example, EP2 and EP4 receptors, similar to the IP receptor, are coupled to Gs and increase intracellular cAMP. nih.govnih.gov In contrast, EP3 receptors can couple to Gi, which inhibits adenylyl cyclase, or Gq, which activates the phospholipase C pathway. nih.gov

Furthermore, evidence suggests that some prostanoids and their metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs). escholarship.orgnih.gov PPARs are nuclear receptors that function as ligand-activated transcription factors, regulating gene expression involved in lipid metabolism and inflammation. nih.govmdpi.com While the direct interaction of this compound with PPARs is an area of ongoing investigation, the potential for cross-talk between prostanoid receptor signaling and PPAR pathways exists. For example, PPAR-δ can be activated by prostacyclin. nih.gov

| Receptor | Family | Primary Signaling Pathway | Known Ligands |

|---|---|---|---|

| IP Receptor | Prostanoid | Gs-coupled (↑cAMP) | Prostacyclin (PGI2), this compound, Iloprost, Cicaprost |

| EP1 Receptor | Prostanoid | Gq-coupled | Prostaglandin (B15479496) E2 |

| EP2 Receptor | Prostanoid | Gs-coupled (↑cAMP) | Prostaglandin E2 |

| EP3 Receptor | Prostanoid | Gi-coupled (↓cAMP) | Prostaglandin E2 |

| EP4 Receptor | Prostanoid | Gs-coupled (↑cAMP) | Prostaglandin E2 |

| PPARα | Nuclear Receptor | Transcriptional Regulation | Fatty acids, Fibrates |

| PPARδ | Nuclear Receptor | Transcriptional Regulation | Prostacyclin, Fatty acids |

| PPARγ | Nuclear Receptor | Transcriptional Regulation | 15d-PGJ2, Thiazolidinediones |

Allosteric Modulation and Biased Agonism Studies

Allosteric modulators are substances that bind to a receptor at a site distinct from the orthosteric site (the binding site for the endogenous ligand), thereby altering the receptor's response to the orthosteric ligand. nih.govwikipedia.org This modulation can be positive (PAM), negative (NAM), or neutral. wikipedia.orgnih.gov The concept of allosteric modulation is central to GPCR function, as G proteins themselves act as endogenous PAMs. biorxiv.org

Biased agonism describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. nih.gov For example, a biased agonist might activate G-protein signaling without recruiting β-arrestin, or vice versa. Prostaglandin D2 and E2, which are positional isomers, can exhibit biased agonism at each other's receptors, potentially explaining some of their opposing physiological effects. researchgate.net The potential for this compound to act as a biased agonist at prostanoid receptors is an area of active research.

Intracellular Signaling Cascades Triggered by this compound

The interaction of this compound with its primary receptor, the IP receptor, initiates a well-defined intracellular signaling cascade.

Adenylyl Cyclase and Cyclic AMP (cAMP) Pathway Modulation

Upon activation by the Gs alpha subunit, adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov This leads to an increase in intracellular cAMP levels. scbt.com The cAMP-dependent pathway is a fundamental signal transduction mechanism involved in a wide array of cellular responses. wikipedia.org The activity of this pathway is tightly regulated by the balance between adenylyl cyclase activity and the activity of phosphodiesterases, which degrade cAMP. nih.gov

Protein Kinase A (PKA) and Downstream Phosphorylation Events

cAMP exerts its effects primarily by activating cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). nih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. nih.gov

Investigation of Phosphodiesterase (PDE) Activity and Isoform Expression

The biological effects of this compound (7-oxo-PGI2) are linked to its ability to modulate the activity of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Research indicates that 7-oxo-PGI2 can induce a delayed and prolonged anti-adrenergic effect in the heart by increasing the activity of specific PDE isoforms. nih.gov

Studies in rat hearts have demonstrated that pretreatment with 7-oxo-PGI2 leads to a significant increase in the activity of PDE isoform I (PDE1) and isoform IV (PDE4). nih.gov This elevation in PDE activity results in a more rapid hydrolysis of cyclic nucleotides, which can attenuate the effects of adrenergic stimulation. nih.gov The enhanced activity of PDE1 and PDE4 is a result of an increased synthesis of these enzymes, a process that can be blocked by the protein synthesis inhibitor cycloheximide. nih.gov

Table 1: Effect of this compound on PDE Isoform Activity and Expression

| PDE Isoform | Effect on Activity | Effect on mRNA Transcript Levels | Reference |

|---|---|---|---|

| PDE1 (general) | Increased | Not specified | nih.gov |

| PDE1C | Not directly measured | Increased | nih.gov |

| PDE4 (general) | Increased | Not specified | nih.gov |

| PDE4B1 | Not directly measured | Slightly Increased | nih.gov |

| PDE4B3 | Not directly measured | Profoundly Increased | nih.gov |

| PDE4D (including D1, D2, D3) | Not directly measured | Decreased | nih.gov |

Other Putative Intracellular Signaling Pathways (e.g., MAPK, PKC, Calcium Homeostasis)

Beyond its effects on phosphodiesterases, the actions of this compound may involve other intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) cascades, as well as the regulation of calcium homeostasis.

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including gene expression, proliferation, and differentiation. wikipedia.orgdovepress.com These pathways typically involve a three-tiered kinase cascade: a MAPKKK activates a MAPKK, which in turn activates a MAPK. mdpi.com The activated MAPK can then translocate to the nucleus to regulate transcription factors. dovepress.com While direct studies linking 7-oxo-PGI2 to specific MAPK pathway activation are not extensively detailed in the provided context, the modulation of gene expression by 7-oxo-PGI2 suggests a potential intersection with these pathways. For instance, the p38 MAPK pathway is known to be involved in the regulation of gene expression through the activation of various transcription factors. wikipathways.org

Protein Kinase C (PKC) Signaling: PKC represents a family of serine/threonine kinases that are key players in signal transduction, responding to second messengers like diacylglycerol and calcium. ucsd.edu The activation of PKC often involves its translocation to the cell membrane. researchgate.net Dysregulation of PKC signaling has been implicated in various diseases. ucsd.edu In the context of the cardiovascular system, PKC can be activated by various stimuli and can modulate cellular functions. researchgate.net In yeast, Pkc1, a homolog of mammalian PKC, is involved in signaling pathways that can inhibit MAPK activity, demonstrating the potential for crosstalk between these signaling systems. nih.gov

Calcium Homeostasis: Maintaining calcium homeostasis is critical for normal cellular function, particularly in excitable tissues like the heart. wfsahq.org this compound has been shown to exert a protective effect on the myocardium against calcium overload. nih.gov In a model of calcium paradox in isolated rat hearts, pretreatment with 7-oxo-PGI2 improved the recovery of heart function and preserved the levels of high-energy phosphates. nih.gov This protective effect is attributed to the stimulation of Na,K-ATPase activity, which is typically reduced during calcium depletion, thereby preventing disturbances in sodium and calcium balance. nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The biological activity of this compound extends to the regulation of gene expression at the transcriptional level. This involves altering the messenger RNA (mRNA) levels of key regulatory proteins and influencing the activation or inhibition of transcription factors.

Effects on Messenger RNA (mRNA) Levels of Key Regulatory Proteins

The expression of genes is a highly regulated process that begins with the transcription of DNA into mRNA. elifesciences.org The stability and translation of mRNA are critical control points in determining the ultimate level of a protein. plos.org Post-transcriptional regulation, often mediated by RNA-binding proteins and microRNAs, can significantly influence protein abundance independently of mRNA levels. mdpi.com

As previously discussed, this compound has been shown to cause isoform-specific changes in the mRNA levels of phosphodiesterases in the rat myocardium. nih.gov Specifically, it induces a significant increase in the mRNA transcripts for PDE1C and PDE4B3, while decreasing the levels of PDE4D transcripts. nih.gov This demonstrates a direct effect of 7-oxo-PGI2 on the mRNA levels of key regulatory proteins involved in cyclic nucleotide signaling. The regulation of mRNA stability is often mediated by sequences in the 3' untranslated region (3' UTR), such as AU-rich elements (AREs). mdpi.comnih.gov

Involvement in Transcription Factor Activation/Inhibition

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to mRNA. wikipedia.org They can act as either activators or repressors of gene expression. wikipedia.org General transcription factors are necessary for the initiation of transcription by forming a preinitiation complex with RNA polymerase at the promoter region of a gene. wikipedia.org

The ability of this compound to alter the mRNA levels of specific genes, such as the PDE isoforms, strongly implies an involvement in the regulation of transcription factor activity. nih.gov While the direct transcription factors modulated by 7-oxo-PGI2 are not explicitly identified in the provided search results, the activation of signaling cascades like the MAPK pathway is a common mechanism for regulating transcription factor function. dovepress.com For example, activated MAPKs can enter the nucleus and phosphorylate transcription factors, thereby altering their ability to bind to DNA and regulate gene expression. dovepress.com The formation of phase-separated condensates between transcription factor activation domains and the Mediator coactivator complex has been identified as a key mechanism in gene activation. nih.gov

Physiological and Pathophysiological Roles of 7 Oxoprostaglandin I2 in Experimental Models

Immune and Inflammatory Response Modulation in Experimental Systems

The immune system's response to pathogens and tissue injury involves a complex interplay of various immune cells. mdpi.com Experimental models, both in vitro and in vivo, are crucial for dissecting the roles of specific molecules in modulating immune cell function. researchgate.net

While direct studies on the effect of 7-oxoprostaglandin I2 on immune cell activation and differentiation are limited, the broader family of prostaglandins (B1171923) is known to have immunomodulatory properties. For instance, prostaglandins are involved in the inflammatory response, and their synthesis can be induced by pro-inflammatory cytokines. oup.comnih.gov

Interleukin-7 (IL-7) is a cytokine that plays a critical role in the development, survival, and homeostasis of various immune cells, including T lymphocytes, B lymphocytes, and natural killer (NK) cells. frontiersin.org In vivo administration of IL-7 has been shown to enhance the activity of lung-resident monocytes, leading to increased pro-inflammatory cytokine secretion and cellular proliferation. frontiersin.org This highlights the intricate connections between different signaling molecules in the regulation of immune responses. Further research is needed to specifically elucidate the role of this compound in the activation and differentiation of immune cell subsets within these complex networks.

Regulation of Inflammatory Mediator and Cytokine Production

The role of the prostacyclin (PGI2) pathway in modulating inflammation is well-documented, with PGI2 generally considered to have anti-inflammatory properties. nih.gov PGI2 and its analogues have been shown to inhibit the production of pro-inflammatory cytokines in various immune cells. acs.org For instance, in dendritic cells, PGI2 analogues can decrease the secretion of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), IL-1α, and IL-6, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10. This modulation is often linked to an increase in intracellular cyclic AMP (cAMP) and the subsequent downregulation of NF-κB activity.

While direct studies on the specific effects of this compound on inflammatory mediator and cytokine production are limited, its position as a stable metabolite of PGI2 suggests a potential role in these processes. The conversion of PGI2 to its metabolites is a key step in its biological activity and degradation. nih.govnih.gov For example, another PGI2 metabolite, 6-keto-PGE1, is known to be biologically active. nih.gov It is plausible that this compound could exert its own distinct effects on cytokine production, which may be similar to or different from those of PGI2. However, without specific experimental data, its precise role remains speculative. Research into the direct interaction of this compound with immune cells and its impact on cytokine profiles is needed to elucidate its function in the inflammatory cascade.

Table 1: Effects of PGI2 Analogues on Cytokine Production in Murine Dendritic Cells

| Cytokine/Chemokine | Effect of PGI2 Analogues |

| IL-12 | Decreased |

| TNF-α | Decreased |

| IL-1α | Decreased |

| IL-6 | Decreased |

| MIP-1α | Decreased |

| MCP-1 | Decreased |

| IL-10 | Increased |

| Data derived from studies on PGI2 analogues, not directly on this compound. |

Studies in Animal Models of Inflammatory Conditions (e.g., Arthritis, Vascular Inflammation)

The prostacyclin (PGI2) pathway has been implicated in the pathophysiology of inflammatory conditions like arthritis. In the K/BxN serum-transfer arthritis model, which mirrors human inflammatory arthritis, high levels of the stable PGI2 metabolite, 6-keto-PGF1α, have been detected in inflamed joints, and PGI2 itself appears to be crucial for the development of arthritis. nih.gov This suggests that the metabolic cascade of PGI2 is active and significant in arthritic inflammation.

Direct experimental evidence for the role of this compound in animal models of arthritis is not extensively documented in publicly available research. However, a study on a stable analogue, this compound, demonstrated its effectiveness in preventing platelet loss during experimental cardiopulmonary bypass in dogs, an effect that was achieved without the hypotensive side effects associated with native PGI2. researchgate.net This highlights the potential for this compound to have distinct and potentially more therapeutically favorable actions compared to its parent compound.

In the context of vascular inflammation, PGI2 is known to be a potent vasodilator and inhibitor of platelet aggregation, which are key processes in vascular health and disease. jci.org The anti-arrhythmic properties of 7-oxo prostacyclin have been observed in a rat model of myocardial ischemia-reperfusion, suggesting a protective role in the cardiovascular system that is unrelated to hemodynamic changes and may involve the preservation of myocardial ultrastructure. nih.gov This finding points towards a direct cellular protective mechanism of this compound in the context of vascular and cardiac inflammation and injury. Further research is warranted to explore the effects of this compound in models of chronic vascular inflammation and arthritis to determine its specific contributions to these conditions.

Table 2: Findings Related to the PGI2 Pathway in Inflammatory Models

| Model | Compound Studied | Key Findings | Reference |

| K/BxN Serum-Transfer Arthritis (Mouse) | PGI2 / 6-keto-PGF1α | PGI2 is indispensable for arthritis development; high levels of 6-keto-PGF1α in inflamed joints. | nih.gov |

| Cardiopulmonary Bypass (Dog) | This compound | Prevented platelet loss without causing hypotension. | researchgate.net |

| Myocardial Ischemia-Reperfusion (Rat) | 7-oxo prostacyclin | Reduced incidence and duration of ventricular fibrillation; preserved myocardial ultrastructure. | nih.gov |

Other Investigated Biological Systems in Preclinical Models

Renal Physiology Research in Animal Models

Prostaglandins are significant modulators of renal function, influencing hemodynamics, renin release, and tubular transport. nih.gov Prostacyclin (PGI2) and its metabolites are known to be synthesized and metabolized within the kidney. karger.comtandfonline.com Specifically, PGI2 can be degraded in the kidney through β-oxidation to form dinor-6-keto-PGF1α. karger.com Furthermore, the kidney cortex in rabbits has been shown to convert PGI2 and its inactive hydrolysis product, 6-keto-PGF1α, into a stable and biologically active metabolite, 6-keto-PGE1. capes.gov.br This conversion highlights that the metabolic products of PGI2 within the renal system can retain or possess new biological activities.

There is a lack of direct experimental studies investigating the specific role of this compound in renal physiology in animal models. However, the established metabolic activity of the kidney on PGI2 and the biological relevance of its other metabolites suggest that this compound could also be formed or act within the renal system. Given that PGI2 influences renin release, it is conceivable that its metabolites, potentially including this compound, could also participate in the regulation of the renin-angiotensin system and other renal functions. hmdb.ca Future preclinical research is necessary to explore the renal effects of this compound directly.

Potential Roles in Neurovascular Coupling or Central Nervous System Processes in Animal Models

The central nervous system (CNS) expresses a distinct subtype of the PGI2 receptor, and ligands specific to this receptor, including PGI2 itself, have demonstrated neuroprotective effects in experimental models. karger.com These ligands were able to prevent apoptotic cell death of hippocampal neurons. karger.com Interestingly, the stable PGI2 metabolite, 6-keto-PGF1α, did not exhibit these neuroprotective effects, indicating a high degree of specificity in the action of PGI2 metabolites within the CNS. karger.com

Neurovascular coupling, the process that links neuronal activity to local changes in cerebral blood flow, is critical for normal brain function. clinicaltrials.gov While prostaglandins, particularly PGE2, are known to be involved in this process, the specific contribution of the PGI2 pathway is less clear. tandfonline.com There are currently no direct studies on the role of this compound in neurovascular coupling or other CNS processes in animal models. The finding that some PGI2 metabolites are active in the CNS while others are not underscores the need for specific investigation into the potential neurobiological activity of this compound. Its stability relative to PGI2 could make it a candidate for mediating more sustained effects within the brain, but this remains a hypothesis pending experimental validation.

Bone Physiology and Metabolism Studies in Animal Models

Prostaglandins, particularly PGE2, are recognized as potent regulators of bone metabolism, influencing both bone formation and resorption. dovepress.comnih.gov The PGI2 pathway has also been implicated in bone physiology. Studies using PGI2 synthase knockout (PGIS-/-) mice have revealed that PGI2 deficiency leads to an age-dependent increase in trabecular bone mass, suggesting that PGI2 is involved in maintaining normal bone turnover and microarchitecture. bioscientifica.com This effect appears to be due to an acceleration of high bone turnover, with increases in both bone formation and resorption parameters. bioscientifica.com

Direct research on the effects of this compound on bone physiology and metabolism in animal models is not available in the current scientific literature. The findings from PGIS-/- mice indicate a complex role for the PGI2 pathway in skeletal homeostasis. As a metabolite of PGI2, this compound could potentially contribute to these effects. However, without dedicated studies, its specific role, whether it mimics, opposes, or has distinct actions from PGI2 in bone cells, is unknown. The communication between vascular endothelial cells, a primary source of PGI2, and bone cells is crucial for bone health, suggesting a potential avenue through which PGI2 and its metabolites could influence bone remodeling. bioscientifica.com

Table 3: Effects of PGI2 Pathway Modulation on Bone in Animal Models

| Animal Model | Genetic Modification/Treatment | Key Findings on Bone | Reference |

| Mouse | PGI2 synthase knockout (PGIS-/-) | Increased trabecular bone mass with age; increased bone formation and resorption markers, indicating high bone turnover. | bioscientifica.com |

| This table reflects data on the broader PGI2 pathway, as direct studies on this compound in bone are lacking. |

Hepatic System Research

The liver is a primary site for the metabolism of prostacyclin (PGI2). nih.gov Hepatic metabolism of PGI2 leads to the formation of several products, including the biologically active and stable metabolite 6-keto-PGE1. nih.gov This demonstrates that the liver can transform PGI2 into compounds with sustained biological activity. In a model of immune-mediated liver injury in mice, both PGI2 and PGE2 were found to have protective effects. nih.gov

There is a scarcity of research specifically investigating the effects of this compound on the hepatic system in preclinical models. However, the known role of the liver in metabolizing PGI2 into active compounds suggests that this compound could be formed in the liver and may possess its own biological functions within this organ. One study noted that a protein kinase inhibitor could affect PGI2 production in rat liver cells, indicating that the synthesis of PGI2 and its subsequent metabolites can be pharmacologically modulated in the liver. aacrjournals.org Another study in the context of liver inflammation mentioned the conversion of PGE2 to its 15-keto metabolite, which could be relevant for understanding the potential bioactivity of other keto-prostaglandins like this compound. jst.go.jp Future studies are needed to determine if this compound has any direct hepatoprotective or other effects on liver function in experimental models.

Regulation of 7 Oxoprostaglandin I2 Biosynthesis and Activity

Influence of Oxidative Stress and Reactive Oxygen Species on its Formation

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a dual role in the formation of PGI2 and its metabolites. nih.govfrontiersin.orgscirp.org ROS, including hydrogen peroxide (H2O2), superoxide (B77818) anion (O2•−), and hydroxyl radicals (•OH), are byproducts of cellular metabolism and can act as signaling molecules at low concentrations. nih.govnih.gov

The production of prostaglandins (B1171923) is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin (B15479496) H2 (PGH2). ahajournals.orgnih.gov PGH2 is subsequently metabolized by prostacyclin synthase (PGIS) to form PGI2. ROS can influence this pathway at several points.

Research indicates that certain ROS can augment the synthesis of prostaglandins. In perinatal rat lung cells, H2O2 was shown to have a dose-dependent biphasic effect, augmenting arachidonic acid-induced PGI2 output, with peak stimulation observed at 20 µM. nih.gov This effect was blocked by catalase, an enzyme that neutralizes H2O2, confirming the role of hydrogen peroxide in this stimulation. nih.gov Similarly, in human keratinocytes, mechanical injury was found to cause a rapid production of ROS, which in turn stimulated the synthesis of prostaglandin E2 (PGE2) through the activation of COX-2. nih.gov This suggests that ROS can serve as second messengers to activate the prostaglandin synthesis cascade in response to cellular damage. nih.gov

Conversely, high levels of oxidative stress and certain reactive species can inhibit PGI2 formation. In human umbilical vein endothelial cells, exposure to anoxia-reoxygenation, a condition known to generate excess ROS, led to decreased PGI2 production. physiology.org This reduction is attributed in part to the inactivation of key enzymes. Peroxynitrite (ONOO−), a potent oxidant formed from the reaction of superoxide and nitric oxide, can nitrate (B79036) and thereby inactivate PGI2 synthase. physiology.org This inactivation halts the conversion of PGH2 to PGI2, potentially shunting PGH2 towards other pathways that produce vasoconstrictive and pro-aggregatory molecules like thromboxane (B8750289) A2. physiology.org

Table 1: Influence of Specific Reactive Species on Prostaglandin I2 (PGI2) Synthesis

| Reactive Species | Source/Context | Effect on PGI2 Synthesis | Mechanism | Reference(s) |

|---|---|---|---|---|

| Hydrogen Peroxide (H2O2) | Cellular Metabolism, Glucose Oxidase | Augmentation (at low/moderate concentrations) | Acts as a signaling molecule, potentially activating COX pathway. | nih.gov |

| Superoxide (O2•−) | Xanthine/Xanthine Oxidase, NADPH Oxidase | Augmentation (as a precursor to other ROS) | Part of a signaling cascade leading to eicosanoid generation. | ahajournals.orgnih.gov |

| Peroxynitrite (ONOO−) | Reaction of Superoxide and Nitric Oxide | Inhibition | Nitrates and inactivates PGI2 synthase. | physiology.org |

| General ROS | Hypoxia-Reoxygenation, Mechanical Injury | Inhibition (at high concentrations) or Stimulation | Can decrease cyclooxygenase activity or act as second messengers to upregulate COX-2. | nih.govphysiology.org |

Regulation by Cellular Environment and Stressors

The biosynthesis of 7-oxo-PGI2 is highly responsive to the cellular environment and various physiological and pathological stressors. alljournals.cn These stressors can trigger signaling pathways that modulate the expression and activity of enzymes in the prostaglandin cascade. aginganddisease.orgmdpi.com

Hypoxia and Reoxygenation: Conditions of low oxygen (hypoxia) followed by reoxygenation are potent cellular stressors that significantly impact PGI2 production. physiology.org In endothelial cells, short periods of hypoxia have been shown to decrease PGI2 synthesis. physiology.org This is partly due to the effects of ROS generated during the reoxygenation phase, which can impair cyclooxygenase activity. physiology.org

Inflammation: Inflammation is a primary driver of prostaglandin synthesis. Pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), lead to the marked induction of COX-2, the inducible isoform of the cyclooxygenase enzyme. mdpi.com This upregulation of COX-2 results in a substantial increase in the production of PGH2, the precursor for all prostanoids, including PGI2. nih.govmdpi.com Therefore, in an inflammatory environment, the biosynthesis of PGI2 and its subsequent metabolite, 7-oxo-PGI2, is significantly enhanced.

Mechanical and Hormonal Stress: Physical forces and stress hormones also regulate prostaglandin synthesis. Mechanical injury to epithelial cells triggers a rapid increase in intracellular ROS, which in turn activates the COX-2 pathway and stimulates prostaglandin production. nih.gov Stress hormones, such as glucocorticoids released from the hypothalamus-pituitary-adrenal (HPA) axis, can induce oxidative stress and activate inflammatory signaling pathways like NF-κB. aginganddisease.org These pathways are known to control the expression of COX-2, thereby linking systemic stress responses to local lipid mediator production. nih.govaginganddisease.org Cellular senescence, a stress-response program, is also associated with a senescence-associated secretory phenotype (SASP) that includes inflammatory cytokines and growth factors capable of altering the local environment and inducing prostaglandin synthesis in neighboring cells. mdpi.com

Table 2: Regulation of PGI2 Biosynthesis by Cellular Stressors

| Stressor | Key Cellular Effect | Impact on PGI2 Pathway | Outcome | Reference(s) |

|---|---|---|---|---|

| Hypoxia/Reoxygenation | Increased ROS production | Decreased cyclooxygenase activity, inactivation of PGI2 synthase | Decreased PGI2 synthesis | physiology.org |

| Inflammation | Release of pro-inflammatory cytokines (e.g., IL-1β) | Upregulation of COX-2 expression | Increased PGI2 synthesis | mdpi.com |

| Mechanical Injury | Rapid increase in intracellular ROS | Activation of COX-2 | Increased prostaglandin synthesis | nih.gov |

| Hormonal Stress (Glucocorticoids) | Induction of oxidative stress | Activation of NF-κB and other transcription factors that regulate COX-2 | Modulation of PGI2 synthesis | nih.govaginganddisease.org |

| Cellular Senescence | Secretion of SASP factors (cytokines, growth factors) | Alteration of local tissue environment | Induction of prostaglandin synthesis in surrounding cells | mdpi.com |

Interactions with Other Lipid Mediators and Signaling Molecules

The biological role of the PGI2/7-oxo-PGI2 axis is defined by extensive crosstalk with other lipid mediators and intracellular signaling pathways. encyclopedia.pub Lipid mediators are a large family of bioactive molecules derived from polyunsaturated fatty acids via the COX, lipoxygenase (LOX), or cytochrome P450 (CYP) pathways, and their actions are often interconnected. nih.govnih.gov

Crosstalk with Other Eicosanoids: Within the eicosanoid family, the effects of PGI2 are often balanced by those of thromboxane A2 (TXA2). While PGI2 is a vasodilator and inhibitor of platelet aggregation, TXA2 has opposing effects. The precursor PGH2 can be converted to either PGI2 or TXA2, and the relative activity of PGIS and thromboxane synthase determines the local balance of these mediators. ahajournals.org In response to tendon overuse, for instance, a temporal shift in various prostanoids is observed, with an initial increase in TXB2 and PGE2, followed by delayed increases in PGD2 and PGI2, indicating a complex, time-dependent interaction. nih.gov

Interaction with Other Lipid Mediator Families: The eicosanoid system interacts with other classes of lipid mediators, such as endocannabinoids. Both systems are involved in modulating inflammation and immune responses. mdpi.com Endocannabinoids can inhibit the synthesis of pro-inflammatory cytokines, thereby influencing the environment in which prostaglandins function and potentially impacting the differentiation of immune cells like lymphocytes. mdpi.com

Crosstalk with Intracellular Signaling Pathways: The signals initiated by PGI2 binding to its receptor are integrated with other major intracellular signaling cascades. A significant interaction occurs with the epidermal growth factor receptor (EGFR) signaling pathway. mdpi.com Prostaglandin E2 (PGE2), a closely related prostanoid, can transactivate the EGFR, and evidence suggests that EGFR is a downstream target of the COX-2/prostaglandin pathway. mdpi.com Furthermore, the expression of COX-2 itself is regulated by the crosstalk between key signaling pathways, such as the nuclear factor of activated T cells (NFAT) and nuclear factor-κB (NF-κB). nih.gov The activation of protein kinase C (PKC) and extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein (MAP) kinase pathway, is also a critical component of the signaling cascade that leads to the generation of eicosanoids. nih.govahajournals.org

Table 3: Interactions of the PGI2 Pathway with Other Mediators and Signaling Molecules

| Interacting Molecule/Pathway | Type of Interaction | Functional Consequence | Reference(s) |

|---|---|---|---|

| Thromboxane A2 (TXA2) | Functional antagonism | Balance of vasodilation/vasoconstriction and platelet aggregation. | ahajournals.orgnih.gov |

| Other Prostaglandins (PGE2, PGD2) | Co-regulation, temporal shifts | Coordinated and time-dependent inflammatory and resolving responses. | nih.gov |

| Endocannabinoids | Pathway modulation | Regulation of immune cell function and inflammatory cytokine production. | mdpi.com |

| EGFR Signaling Pathway | Pathway transactivation | Prostaglandins can stimulate cellular proliferation via EGFR. | mdpi.com |

| NF-κB and NFAT Pathways | Transcriptional regulation | Crosstalk between these pathways is crucial for inducing COX-2 expression. | nih.gov |

| MAP Kinase (ERK) Pathway | Upstream regulation | Activation of ERK is required for ROS-induced COX-2 expression and prostaglandin synthesis. | nih.govahajournals.org |

Methodological Approaches in 7 Oxoprostaglandin I2 Research

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of 7-oxo-PGI2 in biological samples are paramount to understanding its physiological and pathological roles. Due to its low concentrations and potential for instability, highly sensitive and specific analytical methods are required. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of eicosanoids, including 7-oxo-PGI2. nih.govnih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. emerypharma.comsepscience.com LC-MS/MS allows for the simultaneous analysis of multiple prostanoids without the need for derivatization, which is often required for other methods. nih.gov The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances specificity and allows for very low limits of detection, often in the picogram per milliliter range. emerypharma.com This is particularly important for quantifying the typically low levels of prostaglandins (B1171923) in biological matrices. nih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been a valuable tool in eicosanoid research. researchgate.net However, a significant limitation of GC-MS for analyzing compounds like prostaglandins is the necessity of derivatization to make them volatile and thermally stable for gas chromatographic separation. researchgate.net While sensitive, this additional step can introduce variability and complexity to the analytical workflow. researchgate.netcapes.gov.br

Both LC-MS/MS and GC-MS are powerful tools, but LC-MS/MS is often preferred for its ability to analyze a wide range of metabolites without derivatization, offering a more direct and often simpler analytical approach. nih.gov

Immunoassay techniques, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), offer a method for the specific detection of prostaglandins. researchgate.netresearchgate.net These methods are based on the highly specific binding of an antibody to its target antigen, in this case, 7-oxo-PGI2 or its metabolites. washington.educaymanchem.com Immunoassays can be highly sensitive and are often used for measuring prostanoids in various biological fluids like urine and plasma. washington.edunih.gov

However, a significant drawback of immunoassays is the potential for cross-reactivity with other structurally similar prostaglandins, which can lead to a lack of specificity. researchgate.netresearchgate.net While these techniques can measure only one metabolite at a time, they are valuable for high-throughput screening. researchgate.net For more accurate and specific quantification, especially when distinguishing between closely related isomers, chromatographic methods like LC-MS/MS are generally considered superior. nih.govresearchgate.net

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized or isolated compounds like 7-oxo-PGI2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.com The chemical shifts and coupling constants of the protons and carbons are used to determine the connectivity and stereochemistry of the molecule. mdpi.com

Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), provides the molecular weight and fragmentation pattern of the compound. sepscience.comekb.eg This information is crucial for confirming the identity of the molecule and for elucidating its structure by analyzing how it breaks apart. emerypharma.comuni.lu Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups present in 7-oxo-PGI2. clockss.orgscispace.com

Effective sample preparation is a critical step in the analysis of lipids like 7-oxo-PGI2, especially from complex biological matrices. nih.govcapes.gov.br The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample before analysis. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For instance, C18 SPE cartridges are frequently used to purify prostaglandins from plasma or urine samples. washington.edu

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for GC-MS analysis. researchgate.net For prostaglandins, this often involves converting carboxylic acid and hydroxyl groups into more volatile and thermally stable esters and ethers, respectively. researchgate.net While necessary for GC-MS, this adds complexity and potential for sample loss or degradation. researchgate.net In the context of LC-MS/MS, derivatization is generally not required, simplifying the sample preparation workflow. nih.gov

Spectroscopic Methods for Structural Characterization

Synthetic Methodologies for Research Compounds

The synthesis of 7-oxo-PGI2 and its analogs is essential for providing the pure compounds needed for biological assays and further research.

The synthesis of 7-oxo-PGI2 and its analogs presents a significant challenge due to the presence of multiple stereocenters in the molecule. acs.orgwiley.com Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is therefore crucial. wiley.comrsc.org Researchers have developed various synthetic routes to achieve this.

One approach involves starting from a chiral building block, such as (4R)-4-hydroxy-2-cyclopentenone, and using a series of controlled chemical reactions to build the rest of the molecule. jst.go.jp Key steps in such syntheses often include three-component coupling reactions, selective reductions, and intramolecular cyclizations to form the characteristic bicyclic core of the prostacyclin structure. jst.go.jp The introduction of the oxo group at the 7-position is a critical transformation in the synthesis of 7-oxo-PGI2. acs.org The development of these synthetic strategies has been instrumental in producing stable analogs of prostacyclin, like 7-oxo-PGI2, for biological evaluation. acs.orgprobes-drugs.org

Primary Cell Culture Systems (e.g., Endothelial Cells, Platelets, Smooth Muscle Cells, Immune Cells)

Primary cell cultures, derived directly from tissues, provide a physiologically relevant system to study cellular responses to 7-oxo-PGI2. researchgate.netnih.govassaygenie.com These cultures retain many of the characteristics of their tissue of origin, although they have a limited lifespan in culture. assaygenie.combiosafety.be

Endothelial Cells: The endothelium is a primary target for prostacyclin and its analogs. Studies using cultured endothelial cells can investigate the effects of 7-oxo-PGI2 on processes like cell proliferation, apoptosis, and the expression of adhesion molecules.

Platelets: The anti-platelet aggregation effect is a hallmark of prostacyclin action. In vitro platelet aggregation assays are used to assess the potency of 7-oxo-PGI2 in inhibiting platelet activation induced by various agonists like arachidonic acid, ADP, and collagen. jst.go.jp

Smooth Muscle Cells: Vascular smooth muscle cells play a crucial role in regulating blood pressure and vessel tone. Investigating the impact of 7-oxo-PGI2 on smooth muscle cell contraction and proliferation can shed light on its vasodilatory properties.

Immune Cells: The inflammatory response involves a variety of immune cells. The effect of 7-oxo-PGI2 on cytokine production and migration of immune cells like macrophages and neutrophils can be studied in vitro. For instance, studies have used macrophage cell lines to evaluate the effects of prostaglandin (B15479496) D2 and cigarette smoke extract. researchgate.net

Isolated Organ Perfusion Systems (e.g., Langendorff Heart Preparations)

Isolated organ perfusion allows for the study of the effects of 7-oxo-PGI2 on a whole organ in an ex vivo setting, independent of systemic influences. wikipedia.orgfrontiersin.org This technique involves perfusing the isolated organ with a nutrient-rich solution, allowing for the assessment of physiological and pharmacological responses. frontiersin.org

A prominent example is the Langendorff heart preparation, which has been used to study the cardioprotective effects of 7-oxo-PGI2. nih.govnih.gov In this model, the isolated heart is perfused through the aorta, and parameters such as heart rate, contractile force, and coronary flow can be measured. nih.govnih.gov This system has been instrumental in demonstrating the protective effects of 7-oxo-PGI2 against ischemia-reperfusion injury and calcium paradox-induced damage. nih.govnih.gov Similarly, isolated perfused kidneys have been used to study the biosynthesis of prostaglandins. nih.gov

| Organ System | Key Parameters Measured in 7-Oxo-PGI2 Research |

| Heart (Langendorff) | Heart rate, developed pressure, coronary flow, myocardial ATP content. nih.govnih.gov |

| Kidney | Prostaglandin biosynthesis, vascular resistance. nih.gov |

Recombinant Protein Expression and Enzyme Activity Assays

To understand the molecular mechanisms of 7-oxo-PGI2 action, researchers utilize recombinant protein expression systems to produce and purify specific enzymes and receptors involved in its signaling pathway. protocols.iosinobiological.com These purified proteins are then used in enzyme activity assays to determine how 7-oxo-PGI2 or its metabolites interact with them. nih.gov

For example, enzymes involved in prostaglandin synthesis, such as cyclooxygenases (COX-1 and COX-2), can be expressed recombinantly to study their activity in the presence of various substrates and inhibitors. nih.gov Similarly, receptors to which 7-oxo-PGI2 might bind can be expressed in host cells (e.g., E. coli, insect, or mammalian cells) to characterize binding affinity and downstream signaling events. nih.govacs.org This approach allows for a detailed investigation of the structure-function relationship of the target proteins and their interaction with 7-oxo-PGI2. nih.gov

In vivo Experimental Animal Models

In vivo animal models are indispensable for studying the systemic effects and therapeutic potential of 7-oxoprostaglandin I2 in a whole organism. These models allow for the investigation of complex physiological and pathophysiological processes that cannot be fully replicated in vitro.

Rodent Models (e.g., Rats, Mice) for Systemic and Organ-Specific Studies

Rodent models, particularly rats and mice, are widely used in 7-oxo-PGI2 research due to their well-characterized genetics, relatively short life cycle, and the availability of various established disease models. janvier-labs.comnih.gov These models are used to study the systemic effects of 7-oxo-PGI2 on the cardiovascular, renal, and other organ systems. jst.go.jpnih.govnih.gov For instance, studies in rats have been crucial in demonstrating the in vivo antiplatelet effects and cardioprotective properties of 7-oxo-PGI2. jst.go.jpnih.govnih.gov

| Rodent Model | Application in 7-Oxo-PGI2 Research |

| Rats | Studying cardioprotective effects against ischemia-reperfusion and calcium paradox, assessing antiplatelet activity. jst.go.jpnih.govnih.gov |

| Mice | Investigating the role of 7-oxo-PGI2 in inflammatory models, such as those induced by cigarette smoke. researchgate.net |

Surgical and Pharmacological Models for Inducing Pathophysiological States

To investigate the therapeutic potential of 7-oxo-PGI2 in disease, researchers utilize surgical and pharmacological models to induce specific pathophysiological states in animals. These models aim to mimic human diseases and allow for the evaluation of the compound's efficacy.

Surgical Models: These involve surgical procedures to induce a disease state. For example, models of myocardial infarction can be created by ligating a coronary artery, followed by reperfusion to study ischemia-reperfusion injury. nih.gov The effect of 7-oxo-PGI2 on infarct size and cardiac function can then be assessed. Another example is the creation of arteriovenous shunts to study hemodynamic changes. researchgate.net

Pharmacological Models: These models use chemical agents to induce a pathological condition. For instance, the administration of certain drugs can induce hypertension or thrombosis, providing a platform to test the antihypertensive and antithrombotic effects of 7-oxo-PGI2. Studies have also used pharmacological agents to induce inflammation and study the effects of prostaglandin receptor antagonists. researchgate.net

Gene Knockout/Knock-in Models for Investigating Specific Pathways

Gene knockout and knock-in mouse models are invaluable tools for dissecting the physiological and pathological roles of specific genes and the pathways they regulate. atlantisbioscience.comresearchgate.net In the context of this compound research, these models have primarily focused on the prostacyclin (PGI2) receptor (IP) and enzymes involved in the prostanoid synthesis pathway, such as prostacyclin synthase (PGIS) and cyclooxygenase-2 (COX-2). While this compound is a metabolite of PGI2, studying the components of the PGI2 signaling axis provides critical insights into the broader pathways in which this compound may be involved.

Prostacyclin Receptor (IP) Knockout Models

The generation of mice lacking the IP receptor (IP-/-) has been instrumental in elucidating the receptor-mediated effects of PGI2 and its metabolites. Studies using IP-/- mice have revealed the multifaceted role of the PGI2 signaling pathway in inflammation, thrombosis, vascular homeostasis, and pain.

Initial characterization of IP-/- mice demonstrated that they were viable and had normal blood pressure, but they showed a reduced inflammatory response in certain models, such as carrageenan-induced paw edema. frontiersin.org This suggested that PGI2, acting through its receptor, is a key mediator of inflammatory swelling. frontiersin.org Conversely, other studies have shown that IP-deficient mice can exhibit enhanced immune responses in specific contexts, highlighting the complex, tissue-dependent role of this pathway. frontiersin.org

In the realm of cardiovascular research, IP-/- mice have been crucial. They are more susceptible to thrombus formation after endothelial damage, confirming the anti-thrombotic role of PGI2 signaling. Furthermore, when crossbred with mice overexpressing PGIS, the absence of the IP receptor still resulted in protection against lung tumor formation, indicating that PGI2 can act through alternative, receptor-independent pathways. aacrjournals.org

Key Findings from IP Receptor Knockout Studies:

Inflammation: IP-/- mice show reduced inflammatory paw edema, but can have heightened allergic immune responses, indicating a paradoxical role for IP receptor signaling in inflammation. frontiersin.org In models of inflammatory arthritis, IP-/- mice exhibited significantly lower clinical and histological scores, emphasizing the pro-inflammatory role of IP receptor activation in this disease. frontiersin.org

Gastric Protection: The protective effect of capsaicin (B1668287) against HCl/ethanol-induced gastric damage was completely lost in IP-/- mice, suggesting a critical role for the IP receptor in this specific protective mechanism. nih.gov However, the healing of existing gastric ulcers was not altered in IP-/- mice. nih.gov

Cardiovascular Health: IP-/- mice are more prone to thrombosis and can develop more severe cardiac hypertrophy and pulmonary vascular remodeling under hypoxic conditions.

Cerebral Ischemia: Genetic deletion of the IP receptor was found to worsen outcomes in aged mice subjected to transient global cerebral ischemia, suggesting a neuroprotective role for IP receptor signaling. nih.gov

Cancer: The chemopreventive effects of PGI2 in a lung cancer model were shown to be independent of the IP receptor, as mice overexpressing PGIS but lacking the IP receptor were still protected. aacrjournals.org

Prostacyclin Synthase (PGIS) and Cyclooxygenase (COX-2) Knockout Models

Models with deletions of enzymes upstream of this compound, such as PGIS and COX-2, have also provided valuable information.

PGIS Knockout: Mice lacking PGIS (and therefore unable to produce PGI2) were found to have increased blood pressure and aortic abnormalities. In studies of hemorrhagic cystitis, PGIS knockout mice showed significantly reduced bladder bleeding and hyperemia, suggesting PGI2's involvement in this inflammatory reaction. jst.go.jp

COX-2 Knockout: Targeted deletion of the COX-2 gene has been shown to completely eliminate the cardioprotective effects of late-phase ischemic preconditioning. plos.org When combined with a hyperlipidemic background (ApoE KO), postnatal deletion of COX-2 led to accelerated atherosclerosis. pnas.org This effect was linked to a decrease in PGI2 production and a concurrent increase in the products of the 5-lipoxygenase pathway. pnas.org

The table below summarizes some of the key knockout mouse models used in research relevant to the PGI2 pathway.

| Gene Knockout | Key Phenotypic Observations | Research Area | Citations |

| IP Receptor (IP-/-) | Reduced inflammatory edema, increased susceptibility to thrombosis, exacerbated cerebral ischemia injury, no alteration in gastric ulcer healing. | Inflammation, Cardiovascular, Neurology, Gastroenterology | frontiersin.orgnih.govnih.gov |

| PGIS (PGIS-/-) | Impaired vascular homeostasis, attenuated hemorrhagic cystitis. | Cardiovascular, Inflammation | jst.go.jp |

| COX-2 (COX-2-/-) | Abrogation of cardioprotection from ischemic preconditioning, accelerated atherogenesis on a hyperlipidemic background. | Cardiovascular | plos.orgpnas.org |

| PGIS OE / IP KO | Protection against lung tumorigenesis maintained. | Cancer Biology | aacrjournals.org |

These gene knockout models, by disrupting specific nodes in the prostacyclin signaling cascade, have been fundamental in mapping the complex biological functions associated with this pathway. The findings from these studies provide a critical framework for understanding the potential roles and mechanisms of action of downstream metabolites like this compound.

Statistical and Computational Approaches in Data Analysis

The study of this compound and its related pathways increasingly relies on sophisticated statistical and computational methods to interpret complex biological data. These approaches are essential for identifying meaningful patterns, building predictive models, and generating new hypotheses from large-scale datasets.

Bioinformatics and Pathway Analysis of Omics Data

The advent of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research, providing comprehensive snapshots of molecular states. nih.gov Bioinformatics provides the tools and methods necessary to manage, analyze, and interpret this vast amount of data. researchgate.net

In research related to the this compound pathway, bioinformatics analysis is used to:

Identify Differentially Expressed Genes (DEGs): By comparing gene expression profiles from different experimental conditions (e.g., cells treated with a PGI2 analog versus untreated cells), researchers can identify genes whose expression is significantly altered. mdpi.comamegroups.org Statistical packages in software like R are used to perform this analysis, often applying criteria such as fold change and p-value cutoffs to determine significance. mdpi.comnih.gov

Perform Gene Ontology (GO) and Pathway Enrichment Analysis: Once a list of DEGs is generated, GO analysis helps to categorize these genes based on their associated biological processes, cellular components, and molecular functions. amegroups.orgnih.gov Pathway enrichment analysis, using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), identifies whether the DEGs are significantly over-represented in specific signaling or metabolic pathways. mdpi.comnih.gov This can reveal the broader biological context of the observed gene expression changes. For instance, an analysis might show that genes involved in "extracellular matrix interaction" or the "PI3K-Akt signaling pathway" are significantly affected. nih.gov

Construct Protein-Protein Interaction (PPI) Networks: Tools like the STRING database are used to visualize known and predicted interactions between the proteins encoded by DEGs. nih.gov This network analysis can identify "hub" genes or proteins that have many connections, suggesting they play a central role in the biological response being studied. nih.gov

Application in Prostanoid Research:

While specific multi-omics studies focusing solely on this compound are emerging, the principles are well-established in the broader field of prostanoid research. For example, bioinformatics analyses have been applied to:

Understand the transcriptional regulation of the prostacyclin receptor. frontiersin.org

Identify key pathways involved in diseases where prostanoids play a role, such as cancer and inflammatory conditions. nih.govnih.gov

Integrate different types of omics data (e.g., transcriptomics and metabolomics) to build a more holistic understanding of cellular responses. nih.govmdpi.com

The table below outlines common bioinformatics tools and their applications in the analysis of omics data relevant to prostanoid pathways.

| Analysis Type | Common Tools/Databases | Purpose | Citations |

| Differential Gene Expression | R packages (e.g., Limma, DESeq2), GEO2R | Identify genes with significant expression changes between conditions. | mdpi.comnih.gov |

| Functional Enrichment Analysis | DAVID, clusterProfiler, iPathwayGuide | Determine over-represented Gene Ontology (GO) terms and biological pathways (e.g., KEGG). | nih.govadvaitabio.com |

| Protein-Protein Interaction | STRING, Cytoscape | Visualize interaction networks and identify key hub proteins. | nih.gov |

| Multi-Omics Integration | NMF, various R packages | Combine datasets from different omics levels (e.g., RNA-seq, metabolomics) to gain systemic insights. | nih.govmdpi.com |

Modeling of Receptor-Ligand Interactions

Computational modeling is a powerful tool for understanding the molecular basis of how ligands like this compound interact with their receptors. These in silico methods complement experimental approaches by providing detailed, three-dimensional insights into binding mechanisms, which can guide the design of new therapeutic agents.

Molecular Docking and Simulation:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is used to:

Predict Binding Poses: Determine the most likely conformation of a ligand within the receptor's binding site.

Estimate Binding Affinity: Score the predicted poses to estimate the strength of the interaction.

Identify Key Interactions: Pinpoint specific amino acid residues in the receptor that form crucial bonds (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govresearchgate.net

Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of the human prostacyclin (IP) receptor in complex with various agonists. nih.govresearchgate.net These experimentally determined structures serve as highly accurate templates for computational modeling. nih.govresearchgate.net

For instance, cryo-EM structures of the IP receptor bound to the drugs treprostinil (B120252) and selexipag (B1681723) (in its active form, MRE-269) have been solved at resolutions of 2.56 and 2.41 angstroms, respectively. nih.govnih.gov These structures, combined with docking analysis and mutagenesis studies, have revealed the precise molecular interactions that govern ligand recognition and selectivity. nih.gov A conserved recognition motif, involving residues Tyr75, Ser168, and Arg279, has been identified as a shared feature for ligand recognition among prostanoid receptors. nih.gov

Key Insights from Modeling Studies:

Ligand Selectivity: Modeling studies have helped to elucidate why certain ligands show higher selectivity for the IP receptor over other prostanoid receptors. For example, the superior selectivity of MRE-269 compared to treprostinil has been explained by specific structural differences in their interactions with the receptor. nih.govresearchgate.net

Receptor Activation: Computational models help visualize the conformational changes that occur in the receptor upon ligand binding, leading to its activation and the initiation of downstream signaling. nih.gov

Drug Design: By understanding the structural basis of ligand binding, researchers can rationally design novel agonists with improved selectivity and potentially fewer side effects. nih.govnih.gov Docking studies can be used to screen virtual libraries of compounds to identify promising new candidates for synthesis and experimental testing.

While specific docking studies for this compound are not extensively reported in the provided context, the methods are directly applicable. Using the known structure of the IP receptor, one could model the interaction of this compound to predict its binding mode and affinity, comparing it to that of PGI2 and other synthetic analogs. This would provide valuable hypotheses about whether the 7-oxo group significantly alters receptor interaction compared to the hydroxyl group in its parent compound.

Future Research Directions and Unanswered Questions

Elucidation of Novel Receptors and Binding Partners for 7-Oxoprostaglandin I2

A primary unanswered question in the study of 7-oxo-PGI2 is the definitive identification of its molecular targets. While its precursor, prostacyclin (PGI2), primarily signals through the G-protein coupled prostacyclin receptor (IP receptor), it is not yet clear if 7-oxo-PGI2 acts through this same receptor, other known prostanoid receptors, or entirely novel binding partners. scienceopen.com Prostanoids can also interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which adds another layer of potential interaction to investigate. mdpi.comsemanticscholar.org

Future research should focus on:

Receptor Binding Assays: Systematically screening 7-oxo-PGI2 against all known prostanoid receptors (DP, EP, FP, IP, and TP subtypes) to determine its binding affinity and functional activity (agonist or antagonist).

Deorphanization Studies: Employing modern techniques to identify novel, or "orphan," receptors for which 7-oxo-PGI2 may be the endogenous ligand. google.com

Nuclear Receptor Interactions: Investigating whether 7-oxo-PGI2 can bind to and modulate the activity of PPARs (α, γ, δ) or other nuclear receptors, a mechanism known for other prostaglandin (B15479496) metabolites. scienceopen.commdpi.com

Identification of Non-Receptor Binding Proteins: Exploring potential interactions with other proteins, such as albumin, which is known to bind and affect the stability of prostaglandins (B1171923), or enzymes involved in its further metabolism. mdpi.comacs.org

Identification of Undiscovered Signaling Pathways and Downstream Effectors

The intracellular signaling cascades initiated by 7-oxo-PGI2 remain largely uncharacterized. Understanding these pathways is essential to comprehend its physiological and pathophysiological roles. Depending on the receptor it engages, 7-oxo-PGI2 could modulate a variety of second messenger systems. For instance, prostanoid receptors are known to couple to G-proteins that can stimulate adenylyl cyclase (raising cAMP), activate phospholipase C (increasing intracellular calcium), or inhibit adenylyl cyclase (lowering cAMP). nih.gov

Key research objectives include:

Second Messenger Analysis: Measuring changes in key second messengers like cAMP, inositol (B14025) phosphates, and intracellular calcium in response to 7-oxo-PGI2 application in various cell types.

Phosphorylation Cascades: Identifying the activation of downstream kinase pathways, such as the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38) and the Akt/PKB pathway. mdpi.com

Transcription Factor Activation: Determining if 7-oxo-PGI2 signaling leads to the activation of critical transcription factors like NF-κB or CREB, which control the expression of genes involved in inflammation, cell growth, and survival. mdpi.comnih.gov The ultimate downstream effectors of the PGI2 signal are not fully understood, highlighting a gap that also exists for its metabolites. jci.org

Comprehensive Mapping of this compound Interactome and Metabolome

To gain a holistic understanding of 7-oxo-PGI2's function, it is crucial to map its complete network of interactions (the interactome) and its metabolic fate (the metabolome). The interactome would include receptors, binding proteins, and the enzymes that act upon it, while the metabolome would define the downstream products of its catabolism.

Future studies should aim to:

Map Protein-Metabolite Interactions: Utilize advanced proteomic techniques, such as co-fractionation mass spectrometry, to identify the full spectrum of proteins that interact with 7-oxo-PGI2 within a native cellular environment. nih.govnih.gov

Identify Metabolic Enzymes: Characterize the specific dehydrogenases, reductases, and oxidases responsible for the further breakdown of 7-oxo-PGI2. While enzymes like prostaglandin reductase 1 (PTGR1) are known to act on related compounds like 15-keto-PGE2, their activity on 7-oxo-PGI2 needs to be confirmed. nih.govresearchgate.net

Trace Metabolic Fate: Use labeled 7-oxo-PGI2 in cellular and whole-organism models to trace its conversion into downstream metabolites, which may themselves possess unique biological activities.

Development of Advanced in vitro and in vivo Models for Mechanistic Insights

The development and use of sophisticated biological models are essential for dissecting the specific functions of 7-oxo-PGI2. While general models for studying prostanoids exist, models tailored to investigate the unique properties of 7-oxo-PGI2 are needed. nih.gov

Promising avenues for model development include: